Physicochemical Differentiation: XLogP3 and Hydrogen Bond Donor Count vs. Acetamide Analog
The propanamide side chain of CAS 929413-75-2 yields distinct computed physicochemical properties compared to its closest commercially available analog, N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide (CAS 929490-29-9). The propanamide variant has a computed XLogP3 of 3.9 versus an estimated XLogP3 of approximately 3.4 for the acetamide analog (estimated from the loss of one methylene unit; ΔXLogP3 ≈ +0.5), and both share 1 hydrogen bond donor [1][2]. This lipophilicity increment may translate into measurably altered membrane permeability and plasma protein binding in assay systems where logP is a determining factor [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen bond donor count |
|---|---|
| Target Compound Data | XLogP3 = 3.9; HBD = 1; MW = 361.4 g/mol |
| Comparator Or Baseline | N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide (CAS 929490-29-9): XLogP3 ≈ 3.4 (estimated); HBD = 1; MW = 347.4 g/mol |
| Quantified Difference | ΔXLogP3 ≈ +0.5 (target compound more lipophilic); ΔMW = +14 g/mol |
| Conditions | Computed values from PubChem 2021.05.07 release; XLogP3 algorithm version 3.0 |
Why This Matters
Users selecting this compound for cell-based assays or in vivo studies where passive membrane permeability correlates with logP may obtain different pharmacokinetic behavior compared to the acetamide analog, necessitating side-by-side experimental determination rather than assuming equivalence.
- [1] PubChem Compound Summary CID 24280204. N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide. Computed Properties section. View Source
- [2] PubChem Compound Summary for N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide (CID estimated from CAS 929490-29-9). View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. (Cited for general logP–permeability relationship; not compound-specific.) View Source
